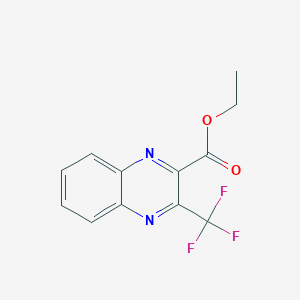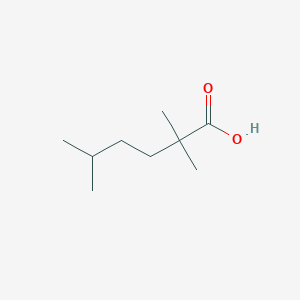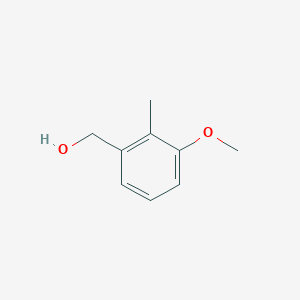
乙基3-(三氟甲基)喹喔啉-2-羧酸酯
描述
Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is a chemical compound with the CAS Number: 3885-40-3. It has a molecular weight of 270.21 . The IUPAC name for this compound is ethyl 3-(trifluoromethyl)-2-quinoxalinecarboxylate . It is a solid in physical form .
Synthesis Analysis
The synthesis of quinoxaline has been extensively studied for the last two decades. A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular structure of Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is represented by the formula C12H9F3N2O2 . The InChI code for this compound is 1S/C12H9F3N2O2/c1-2-19-11(18)9-10(12(13,14)15)17-8-6-4-3-5-7(8)16-9/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate is a solid in physical form . It has a melting point range of 47 - 49 degrees Celsius .科学研究应用
-
Pim-1/2 Kinase Inhibitors in Oncology
- Field : Medical Science, Oncology
- Application : Quinoxaline derivatives have been identified as dual Pim-1/2 kinase inhibitors. These kinases play a key role in cancer progression, metastasis, and drug resistance, and are linked to poor prognosis .
- Method : The design, synthesis, structure–activity relationships (SAR) and in vitro evaluations of new quinoxaline derivatives were reported. Two lead compounds were identified as potent submicromolar Pim-1 and Pim-2 inhibitors .
- Results : These molecules were able to inhibit the growth of the two human cell lines, MV4-11 (AML) and HCT-116 (colorectal carcinoma), expressing high endogenous levels of Pim-1/2 kinases .
-
Synthesis of Quinoxaline Derivatives
- Field : Organic Chemistry
- Application : Quinoxalines are synthesized via many different methods of synthetic strategies .
- Method : Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
- Results : The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .
-
Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)quinoxalines
- Field : Organic Chemistry
- Application : A wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
- Method : Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained .
- Results : 3-(Tri(di)-fluoromethyl)quinoxaline-2-carboxylic acids were obtained for the first time and used for the synthesis of 2-amino-3-(tri(di)-fluoromethyl)quinoxalines and 2-(2-aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline .
-
Anticancer & Antiproliferative Activity
- Field : Medical Science, Oncology
- Application : Quinoxaline derivatives have shown anticancer and antiproliferative activities .
- Method : The compound showed G0/G1 phase cell cycle arrest and induces apoptosis in a dose-dependent manner on the SMMC-7721 cell line .
- Results : The results showed that quinoxaline derivatives have potential anticancer properties .
-
Antimicrobial Activity
- Field : Medical Science, Microbiology
- Application : Quinoxaline derivatives have been reported for their antimicrobial activity .
- Method : The antimicrobial activity of quinoxaline derivatives was tested against various microorganisms .
- Results : The results showed that quinoxaline derivatives have potential antimicrobial properties .
-
Antimalarial Activity
- Field : Medical Science, Parasitology
- Application : Quinoxaline derivatives were first synthesized and tested for antimalarial activity .
- Method : The antimalarial activity of quinoxaline derivatives was tested .
- Results : The results showed that quinoxaline derivatives have potential antimalarial properties .
-
Anti-Viral Activity
- Field : Medical Science, Virology
- Application : Quinoxaline derivatives, such as indolo-(2,3-b)quinoxaline derivatives and 3,4-dihydro quinoxaline-2(1H)-thiones derivatives, have been reported for their anti-viral activity .
- Method : The anti-viral activity of these quinoxaline derivatives was tested .
- Results : The results showed that these quinoxaline derivatives have potential anti-viral properties .
-
Anti-Inflammatory Activity
- Field : Medical Science, Immunology
- Application : Quinoxaline derivatives have been reported for their anti-inflammatory activity .
- Method : The anti-inflammatory activity of quinoxaline derivatives was tested .
- Results : The results showed that quinoxaline derivatives have potential anti-inflammatory properties .
-
Anti-Oxidant Activity
- Field : Medical Science, Biochemistry
- Application : Quinoxaline derivatives have been reported for their anti-oxidant activity .
- Method : The anti-oxidant activity of quinoxaline derivatives was tested .
- Results : The results showed that quinoxaline derivatives have potential anti-oxidant properties .
安全和危害
The safety information for Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
未来方向
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
属性
IUPAC Name |
ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-19-11(18)9-10(12(13,14)15)17-8-6-4-3-5-7(8)16-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZLJRVCDTEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572022 | |
| Record name | Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
CAS RN |
3885-40-3 | |
| Record name | Ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(trifluoromethyl)quinoxaline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)




![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)
![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)




![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)